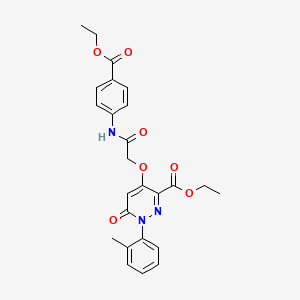

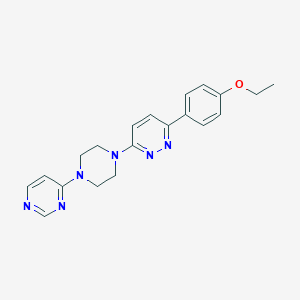

![molecular formula C23H21N3OS B2650265 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-(苯硫基)丁酰胺 CAS No. 899960-97-5](/img/structure/B2650265.png)

N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-(苯硫基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide” is a complex compound that has been studied for its potential applications . It’s part of a class of compounds known as imidazoles, which are key components to functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of this compound involves the design of a therapeutic active Pd(II) complex with the new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Molecular Structure Analysis

The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .Physical and Chemical Properties Analysis

The structure of the ligand and its Pd(II) complex was characterized via various spectroscopy techniques, indicating its complex molecular structure .科学研究应用

缓蚀

苯并咪唑衍生物的一个重要应用领域是缓蚀。一项研究详细阐述了新型苯并咪唑化合物对盐酸中低碳钢的缓蚀性能。这些化合物表现出优异的防腐能力,其中氯代取代的苯并咪唑表现出最高的性能。该研究利用重量法、电化学和扫描电子显微镜 (SEM) 技术以及计算方法,阐明了缓蚀剂与低碳钢表面之间的相互作用,揭示这些化合物充当混合型缓蚀剂并遵循朗缪尔吸附模型 (Chaouiki 等,2020)。

抗肿瘤活性

苯并咪唑衍生物在抗肿瘤研究领域也显示出前景。一项对带有苯并咪唑部分的噻唑并[3,2-a]嘧啶衍生物的研究揭示了对几种癌细胞系的显着抗肿瘤活性,证明了它们作为抗癌化合物的潜力,具有抑制 Aurora A 激酶和 KSP 的活性 (El‐All 等,2015)。

材料科学和发光

在材料科学中,苯并咪唑衍生物表现出聚集诱导发射 (AIE) 特性,使其适用于光电和荧光传感应用。一项对基于 N 取代的四苯基乙烯的苯并咪唑的研究证明了它们在创造具有快速可恢复机械变色和蓝色电致发光材料方面的潜力,突出了它们在开发先进光学材料和器件中的实用性 (Zhang 等,2018)。

分子建模和 QSAR 研究

苯并咪唑衍生物一直是定量构效关系 (QSAR) 和分子建模研究的主题,以预测它们的生物活性。例如,合成了新型 2-[(4-氨基-6-N-取代-1,3,5-三嗪-2-基)甲硫基]-4-氯-5-甲基-N-(1H-苯并[d]咪唑-2(3H)-亚甲基)苯磺酰胺,并对其抗肿瘤活性进行了评估,QSAR 研究有助于了解其作用机制 (Tomorowicz 等,2020)。

作用机制

The tumor inhibitory mechanism of the Pd(II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis . The potential photo-induced binding mode on double-stranded calf thymus DNA and protein cleavage activity study on pBR322 DNA of the complex confirmed its apoptotic characteristics .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenylsulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c27-22(15-8-16-28-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)26-23/h1-7,9-14H,8,15-16H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALQNDNRNORFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

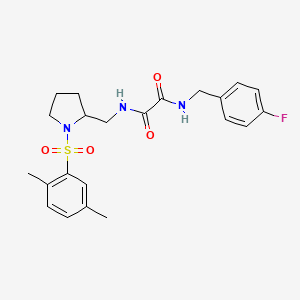

![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)

![5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone](/img/structure/B2650185.png)

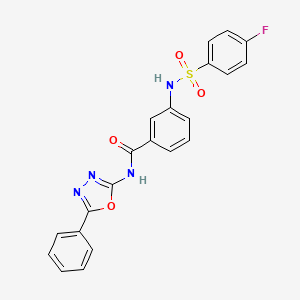

![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)

![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)

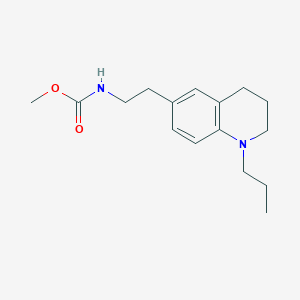

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)

![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)